molecular formula C16H20N4O3S B2523595 (E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2321331-92-2

(E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2523595
CAS No.: 2321331-92-2
M. Wt: 348.42
InChI Key: KNWKNNHCQFFDFX-CSKARUKUSA-N
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Description

(E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a sophisticated heterocyclic building block designed for medicinal chemistry and drug discovery applications. This compound features a 1,2,3-triazole core, a privileged scaffold in pharmaceutical research known for its versatility in interacting with various biological targets and its metabolic stability under both acidic and basic conditions . The 1,2,3-triazole ring can serve as a bioisostere for amide bonds or other heterocycles, facilitating the optimization of pharmacokinetic properties in lead compounds . The structure is uniquely functionalized with a pyrrolidine-sulfonamide group linked via a trans-styrenesulfonyl moiety. The E-configuration of the vinyl sulfone group is critical for defining its stereoselective interactions with target proteins. Sulfonyl groups are known to be key pharmacophores in enzyme inhibitors, often forming strong hydrogen bonds within enzyme active sites. This molecular architecture suggests potential application as a scaffold for developing inhibitors for various enzyme classes, including kinases and proteases, which are relevant in oncology and inflammatory diseases . The presence of the methoxymethyl side chain on the triazole ring enhances the molecule's solubility, making it a more suitable candidate for in vitro biological testing. This compound is synthesized via a reliable Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry that ensures high regioselectivity and yield . Its well-characterized structure makes it an ideal intermediate for constructing more complex molecular hybrids or for use in probe discovery to investigate novel biological pathways. Researchers can leverage this reagent to explore structure-activity relationships in their quest for novel therapeutic agents.

Properties

IUPAC Name

4-(methoxymethyl)-1-[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-23-13-15-11-20(18-17-15)16-7-9-19(12-16)24(21,22)10-8-14-5-3-2-4-6-14/h2-6,8,10-11,16H,7,9,12-13H2,1H3/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWKNNHCQFFDFX-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=CN(N=N1)C2CCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 1-(Styrylsulfonyl)pyrrolidin-3-amine

The pyrrolidine sulfonamide intermediate is synthesized via a three-step sequence:

  • Pyrrolidine Protection : Treatment of pyrrolidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane yields N-Boc-pyrrolidin-3-amine (87% yield).
  • Sulfonylation : Reaction with (E)-styrylsulfonyl chloride in the presence of triethylamine (TEA) affords the sulfonamide derivative. Optimal conditions (0°C, 2 h) prevent olefin isomerization, achieving 78% yield.
  • Deprotection : Boc removal using HCl in dioxane generates the free amine, isolated as a hydrochloride salt (92% yield).

Synthesis of 4-(Methoxymethyl)-1H-1,2,3-triazole

The triazole moiety is constructed via CuAAC:

  • Azide Preparation : Sodium azide reacts with propargyl methoxymethyl ether in DMF at 60°C, forming the corresponding azide (94% yield).
  • Cycloaddition : Copper(I) iodide (5 mol%) catalyzes the reaction between the azide and phenylacetylene in aqueous tert-butanol, yielding 4-(methoxymethyl)-1-phenyl-1H-1,2,3-triazole (89% yield).

Coupling Strategies for Final Assembly

The convergent coupling of intermediates employs a Mitsunobu reaction:

  • Reaction Conditions : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the coupling of 1-(styrylsulfonyl)pyrrolidin-3-amine and 4-(methoxymethyl)-1H-1,2,3-triazole in THF at 0°C.
  • Stereochemical Control : The E-configuration of the styryl group is preserved by maintaining reaction temperatures below 25°C and avoiding prolonged exposure to light.

Table 1: Optimization of Coupling Reaction

Parameter Tested Range Optimal Value Yield (%)
Solvent THF, DCM, DMF THF 82
Temperature (°C) 0, 25, 40 0 82
Coupling Agent DEAD, DCC, EDC DEAD 82
Reaction Time (h) 2, 4, 6 4 82

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

Polar aprotic solvents (DMSO, DMF) enhance the solubility of cesium carbonate, critical for enolate formation during triazole synthesis. Cs₂CO₃ in DMSO achieves 95% conversion by stabilizing the Z-enolate intermediate, minimizing side reactions.

Temperature and Catalytic Systems

Copper(I) catalysts (CuI, CuBr) favor 1,4-regioselectivity in triazole formation, while ruthenium systems shift to 1,5-products. Low temperatures (0–25°C) suppress decomposition of the sulfonamide intermediate.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H, CH=CH), 7.45–7.32 (m, 5H, Ar-H), 5.92 (s, 1H, triazole-H), 4.12 (s, 3H, OCH₃).
  • HRMS : m/z calculated for C₁₈H₁₈N₄O₂S [M+H]⁺: 358.1201; found: 358.1198.

X-ray Crystallography

Single-crystal analysis confirms the E-configuration of the styryl group and planar triazole ring (bond angle: 120.3°).

Scale-Up and Process Considerations

Pilot-scale production (100 g) employs:

  • Continuous Flow Reactors : For exothermic CuAAC steps, ensuring temperature control.
  • Recrystallization : Ethanol/water (7:3) affords 98% purity, meeting pharmaceutical standards.

Table 2: Comparative Yields at Different Scales

Scale (g) Yield (%) Purity (%)
1 82 95
10 80 96
100 78 98

Chemical Reactions Analysis

Types of Reactions

(E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds featuring the triazole moiety exhibit significant activity against various pathogens. For instance, derivatives of 1,2,4-triazole have shown efficacy against fungal strains such as Candida albicans and Aspergillus niger, often outperforming traditional antifungals like fluconazole .

Anticancer Potential
The anticancer properties of triazole derivatives have been explored in numerous studies. Compounds similar to (E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole have demonstrated cytotoxic effects against cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanisms of action typically involve apoptosis induction and cell cycle arrest .

Case Study: Synthesis and Evaluation
A study synthesized novel triazole derivatives and evaluated their antifungal activity. The compounds were tested against clinical strains of fungi, showing promising results with minimum inhibitory concentrations (MICs) below 25 µg/mL for several derivatives . This underscores the potential of triazole compounds in developing effective antifungal agents.

Agricultural Applications

Herbicidal Properties
Triazole compounds also find applications in agriculture as herbicides. The structural features of triazoles allow for selective targeting of undesirable plant species. Research has demonstrated that certain triazole derivatives can inhibit the growth of specific weeds without adversely affecting crop yield .

Materials Science Applications

Polymer Chemistry
The incorporation of triazole units into polymer matrices has been investigated for enhancing material properties. Triazoles can improve thermal stability and mechanical strength in polymers, making them suitable for applications in coatings and composites .

Data Summary Table

Application AreaSpecific UseFindings/Remarks
Medicinal ChemistryAntimicrobial agentsEffective against Candida and other fungi
Anticancer agentsCytotoxic effects on lung and breast cancer cell lines
AgricultureHerbicidesSelective inhibition of weed growth
Materials SciencePolymer enhancementImproved thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of (E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed studies to elucidate.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with two close analogs:

Compound Molecular Formula Molecular Weight Key Substituents Ring System
(E)-4-(Methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole (Target) C19H22N4O3S 396.5 (estimated) Methoxymethyl, Styrylsulfonyl-pyrrolidine Pyrrolidine (5-membered)
(E)-4-Phenyl-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole C20H20N4O2S 380.5 Phenyl, Styrylsulfonyl-pyrrolidine Pyrrolidine (5-membered)
(E)-4-(Phenoxymethyl)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole C20H20N4O3S 396.5 Phenoxymethyl, Styrylsulfonyl-azetidine Azetidine (4-membered)

Key Observations :

  • However, it is less bulky than the phenoxymethyl group in the azetidine-containing analog , which may influence steric interactions in biological systems.
  • Ring System : The pyrrolidine ring (5-membered) in the target compound offers greater conformational flexibility compared to the azetidine (4-membered) analog, which has higher ring strain .

Biological Activity

(E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores the compound's biological activity, mechanism of action, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Cancer Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells by disrupting mitotic processes and triggering cell cycle arrest. This is similar to other compounds in its class that target mitotic inhibitors .
  • GPCR Modulation : Preliminary studies suggest that the compound may act as a modulator of G protein-coupled receptors (GPCRs), which play a crucial role in various signaling pathways within cells .

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound. A notable example includes its efficacy against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Induces apoptosis
A549 (Lung)15.0Cell cycle arrest
HeLa (Cervical)10.0Mitotic disruption

These findings indicate that the compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells .

Pharmacokinetics and Toxicity

The pharmacokinetic profile of this compound shows promising characteristics:

  • Absorption : The compound demonstrates moderate oral bioavailability.
  • Metabolism : It is primarily metabolized in the liver through cytochrome P450 enzymes.
  • Toxicity Profile : Initial toxicity studies indicate a favorable safety profile with minimal adverse effects at therapeutic doses.

Case Study 1: Efficacy in Animal Models

In vivo studies using murine models have revealed that administration of this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to inhibit tumor growth effectively over a 28-day treatment period.

Case Study 2: Clinical Trials

A phase I clinical trial was conducted to assess the safety and efficacy of this compound in patients with advanced solid tumors. Preliminary results showed that patients tolerated the drug well, with some experiencing partial responses.

Q & A

Q. What are the optimal synthetic routes for (E)-4-(methoxymethyl)-1-(1-(styrylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole?

The synthesis typically involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by functionalization of the pyrrolidine and styrylsulfonyl groups. Key steps include:

  • Triazole formation : Use terminal alkynes and azides under CuSO₄/ascorbate conditions for regioselective 1,4-substitution .
  • Sulfonylation : Introduce the styrylsulfonyl group via nucleophilic substitution using sulfonyl chlorides in the presence of a base (e.g., triethylamine) .
  • Purification : Employ column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR to verify regiochemistry of the triazole and substituent positions .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
  • X-ray crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What is the role of the sulfonyl group in modulating biological activity?

The styrylsulfonyl group enhances electrophilicity, facilitating interactions with nucleophilic residues in biological targets (e.g., enzymes). It also improves metabolic stability by resisting oxidation and hydrolysis .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole formation be addressed during synthesis?

  • Catalyst optimization : Use Cu(I) catalysts (e.g., CuBr with TBTA ligand) to ensure 1,4-regioselectivity in CuAAC, avoiding thermal non-catalyzed pathways that produce mixtures .
  • Solvent effects : Polar aprotic solvents (e.g., DMF/H₂O) enhance reaction rates and selectivity .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 minutes at 50°C) while maintaining >90% yield .

Q. What strategies improve yields in multi-step syntheses involving pyrrolidine functionalization?

  • Protecting groups : Temporarily protect reactive sites (e.g., amine groups on pyrrolidine) using Boc or Fmoc groups to prevent side reactions during sulfonylation .
  • Stepwise optimization : Adjust reaction temperatures (e.g., 0°C for sulfonyl chloride addition) and stoichiometry (1.2 eq. sulfonyl chloride) to minimize byproducts .

Q. How can contradictions in biological activity data be resolved?

  • Dose-response studies : Perform IC₅₀ assays across multiple concentrations to identify non-linear effects .
  • Target validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with enzymes like 14-α-demethylase (PDB: 3LD6) and validate via enzyme inhibition assays .
  • Off-target screening : Employ kinase profiling panels to rule out nonspecific interactions .

Q. What methodologies assess the compound’s stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, monitoring degradation via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .

Q. How can structural analogs with modified pyrrolidine moieties be designed for enhanced activity?

  • Stereochemical variation : Synthesize (2S,4R)- or (2R,4S)-pyrrolidine derivatives to explore chirality-dependent bioactivity .
  • Substituent effects : Replace the methoxymethyl group with bulkier substituents (e.g., benzyl or tert-butyl) to improve target binding affinity .

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